molecular formula C9H9NO2 B8338120 7-Hydroxy-1.2,3,4-tetrahydro-4-quinolinone

7-Hydroxy-1.2,3,4-tetrahydro-4-quinolinone

Cat. No.: B8338120
M. Wt: 163.17 g/mol
InChI Key: BGWAIZNKGILPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-1.2,3,4-tetrahydro-4-quinolinone is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-hydroxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H9NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-2,5,10-11H,3-4H2

InChI Key

BGWAIZNKGILPKU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.1 g (6.2 mmol) of 7-methoxy-1,2,3,4-tetrahydro-4-quinolinone (Rec. Trav. Chim., 1963;82:39) in 35 mL of CH2Cl2 was cooled in ice and treated with 5.0 mL of BBr3. After stirring at 0° C. for 0.5 hour, the solution was allowed to stir at room temperature overnight. The solution was poured into ice water and made basic with 50% NaOH. After extracting with Et2O, the pH was brought to 5.5 with dilute HCl, and the solution extracted twice with EtOAc. The EtOAc was washed with saturated NaCl and dried over MgSO4. Removal of the solvent under reduced pressure gave 0.5 g (49.5% yield) of the product as an orange solid. The structure was confirmed by NMR and mass spectroscopy. MS m/z 164 (M+H+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
49.5%

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